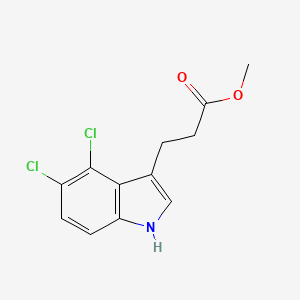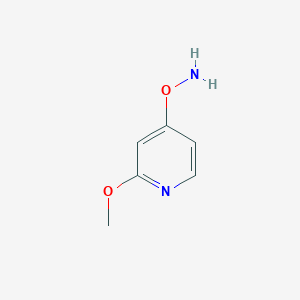
alpha,alpha-Bis(trifluoromethyl)-2-iodobenzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha,alpha-Bis(trifluoromethyl)-2-iodobenzyl alcohol: is a chemical compound known for its unique structure and properties It features two trifluoromethyl groups and an iodine atom attached to a benzyl alcohol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha-Bis(trifluoromethyl)-2-iodobenzyl alcohol typically involves the introduction of trifluoromethyl groups and an iodine atom to a benzyl alcohol framework. One common method involves the reaction of benzyl alcohol with trifluoromethyl iodide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: alpha,alpha-Bis(trifluoromethyl)-2-iodobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in DMF, potassium cyanide in DMSO, organolithium compounds in THF.
Major Products:
Oxidation: Corresponding aldehyde or carboxylic acid.
Reduction: Benzyl alcohol derivative.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, alpha,alpha-Bis(trifluoromethyl)-2-iodobenzyl alcohol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. The trifluoromethyl groups provide a distinctive spectroscopic signature that can be detected using NMR and mass spectrometry .
Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as therapeutic agents. The trifluoromethyl groups can enhance the lipophilicity and membrane permeability of drug candidates, improving their pharmacokinetic properties .
Industry: In the materials science industry, this compound is used in the development of advanced materials, such as fluorinated polymers and coatings. Its unique properties contribute to the thermal stability and chemical resistance of these materials .
Mécanisme D'action
The mechanism of action of alpha,alpha-Bis(trifluoromethyl)-2-iodobenzyl alcohol involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups can participate in hydrogen bonding and van der Waals interactions, while the iodine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- alpha,alpha-Bis(trifluoromethyl)benzyl alcohol
- alpha,alpha-Bis(difluoromethyl)benzyl alcohol
- alpha,alpha-Bis(trifluoromethyl)-1,8-anthracenedimethanol
Comparison: Compared to alpha,alpha-Bis(trifluoromethyl)-2-iodobenzyl alcohol, these similar compounds may have different reactivity and properties due to the presence of different functional groups. For example, alpha,alpha-Bis(trifluoromethyl)benzyl alcohol lacks the iodine atom, which affects its reactivity in substitution reactions. alpha,alpha-Bis(difluoromethyl)benzyl alcohol has fewer fluorine atoms, which may influence its lipophilicity and metabolic stability. alpha,alpha-Bis(trifluoromethyl)-1,8-anthracenedimethanol has a larger aromatic system, which can affect its electronic properties and interactions with biomolecules .
Propriétés
Formule moléculaire |
C9H5F6IO |
|---|---|
Poids moléculaire |
370.03 g/mol |
Nom IUPAC |
1,1,1,3,3,3-hexafluoro-2-(2-iodophenyl)propan-2-ol |
InChI |
InChI=1S/C9H5F6IO/c10-8(11,12)7(17,9(13,14)15)5-3-1-2-4-6(5)16/h1-4,17H |
Clé InChI |
MBIFXRHRQZBUNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Triethylamine 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate](/img/structure/B13703756.png)


![Tert-butyl 1-(tert-butylsulfinylamino)-4-methoxyspiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13703765.png)







